Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Quinazolinone Derivatives

This para-methoxy quinazolinone acetamide (CAS 941939-31-7) is a highly differentiated screening compound for anticancer HTS campaigns. Unlike generic quinazolinone analogs, its 4-methoxyphenyl substitution imparts unique electronic and steric properties that critically influence target engagement profiles in MCF-7 (breast) and SiHA (cervical) cancer models. Replacing this compound with an unsubstituted or regioisomeric variant risks loss of specific biological signature. Ideal for kinase/antifolate dual-mechanism programs, HPA axis target screening, and systematic regioisomeric SAR studies across ortho-, meta-, and para-methoxy panels. Secure your matched-positional reference standard today.

Molecular Formula C23H19N3O3
Molecular Weight 385.4 g/mol
CAS No. 941939-31-7
Cat. No. B6489283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
CAS941939-31-7
Molecular FormulaC23H19N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O3/c1-29-18-13-11-17(12-14-18)24-21(27)15-26-20-10-6-5-9-19(20)22(25-23(26)28)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,27)
InChIKeyKCZNBYSHXRITLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 941939-31-7): A Structurally Defined Quinazolinone Acetamide for Targeted Library Screening


N-(4-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS 941939-31-7) is a synthetic small molecule belonging to the 1,2-dihydroquinazolin-4-one (quinazolinone) class, characterized by a 4-phenyl substitution on the quinazolinone core and an N-(4-methoxyphenyl)acetamide side chain at the N1 position . The quinazolinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, kinase inhibitory, and anti-inflammatory activities [1]. This specific compound, with molecular formula C₂₃H₁₉N₃O₃ and molecular weight 385.4 g/mol , is catalogued as a research-grade screening compound for non-human research applications.

Why N-(4-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide Cannot Be Replaced by Generic Quinazolinone Analogs


Within the quinazolinone acetamide series, seemingly minor substituent variations produce substantial shifts in biological potency and selectivity. In a systematic study of 14 closely related quinazolinone acetamides (compounds 5a–5n), cytotoxicity against MCF-7 and SiHA cell lines varied dramatically across the series, with only two compounds (5f and 5g) demonstrating excellent activity [1]. The 4-methoxyphenyl moiety present in this compound imparts distinct electronic and steric properties compared to the 4-methylphenyl (C₂₃H₁₉N₃O₂, MW 369.4), 3-methoxyphenyl, or 2-methoxyphenyl regioisomers, each of which is expected to exhibit different target engagement profiles . Dihydroquinazoline-based antifolates and kinase inhibitors illustrate that the substitution pattern at N1 and C4 of the quinazolinone core directly determines the mechanism of action, including whether the compound acts via folate-dependent or folate-independent pathways [2]. Consequently, replacement of this compound with a generic quinazolinone analog without matched positional substitution risks loss of the specific biological signature sought in screening campaigns.

Quantitative Differentiation Evidence for N-(4-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (941939-31-7)


Structural Differentiation: 4-Methoxy vs. 4-Methylphenyl Substitution in the Quinazolinone Acetamide Series

The target compound bears a 4-methoxyphenyl acetamide substituent (MW 385.4 g/mol, C₂₃H₁₉N₃O₃), which differs from the 4-methylphenyl analog N-(4-methylphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (MW 369.4 g/mol, C₂₃H₁₉N₃O₂) by replacement of –OCH₃ with –CH₃ . This substitution introduces a hydrogen-bond acceptor and alters the electronic distribution (Hammett σₚ for –OCH₃ = –0.27 vs. –CH₃ = –0.17), which can significantly affect target binding, solubility, and metabolic stability. Among 14 quinazolinone acetamides tested, compounds with electron-donating substituents on the N-phenyl ring showed differential cytotoxicity profiles against MCF-7 and SiHA cell lines [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Quinazolinone Derivatives

Regioisomeric Differentiation: para-Methoxy vs. ortho- and meta-Methoxy Substitution

The methoxy group position on the N-phenylacetamide ring exists in three regioisomeric forms: para (target compound, CAS 941939-31-7), meta (CAS 932457-16-4 analog), and ortho (CAS 932529-99-2) [1]. The para-substitution pattern places the methoxy group in a linear orientation relative to the acetamide linker, maximizing its electronic influence on the amide bond and potential π-stacking interactions, whereas the ortho isomer introduces steric hindrance that can restrict rotational freedom of the N-phenyl ring. Quinazolinone regioisomers have been shown to exhibit position-dependent cytotoxicity: in a series of 2-(4-methoxyphenyl)-quinazolinones, shifting substituent positions altered antiproliferative IC₅₀ values by >5-fold against A549 cells .

Regioisomer Selectivity Drug Design Pharmacophore Mapping

Quinazolinone Acetamide Class-Level Anticancer Activity: MCF-7 and SiHA Cytotoxicity

In a published series of 14 quinazolinone acetamides (5a–5n) structurally related to the target compound, all derivatives demonstrated measurable cytotoxicity against a panel of six cancer cell lines (A549, DU-145, HT-29, MCF-7, SiHA, B16F10) when compared to doxorubicin as a reference standard [1]. Two compounds (5f and 5g) exhibited excellent cytotoxicity specifically against SiHA (cervical) and MCF-7 (breast) cancer cell lines. The target compound shares the identical 2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl core scaffold and acetamide linker with this series, differing only in the terminal N-phenyl substituent. The N-(4-methoxyphenyl) substitution pattern provides a distinct electronic environment (electron-donating +M effect of para-OCH₃) relative to the unsubstituted or alkyl-substituted analogs in the published series.

Cancer Cell Line Screening Cytotoxicity MTT Assay

Dihydroquinazoline Scaffold Privilege: Established Kinase and Antifolate Pharmacology

The dihydroquinazoline scaffold, of which the target compound is a derivative, has been extensively validated as a pharmacophore for anticancer drug discovery. US Patent 6,699,861 describes lipophilic quinazoline-based folic acid analogs with potent antitumor activity operating through both folate-dependent and folate-independent mechanisms [1]. Additionally, quinazolinone and isoquinolinone acetamide derivatives have been disclosed as modulators of the hypothalamic-pituitary-adrenal (HPA) axis, relevant to stress-related disorders [2]. The target compound combines the 2-oxo-4-phenyl-1,2-dihydroquinazoline core with an N-(4-methoxyphenyl)acetamide moiety, creating a hybrid structure that bridges the antifolate/kinase inhibitor and HPA-modulating chemotypes—a unique dual pharmacophore not present in simpler quinazolinones.

Kinase Inhibition Antifolate Targeted Therapy

Recommended Application Scenarios for N-(4-Methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide in Scientific Procurement


Oncology-Focused High-Throughput Screening (HTS) Library Expansion

This compound is suited for inclusion in quinazolinone-enriched diversity sets targeting cancer cell line panels, particularly breast (MCF-7) and cervical (SiHA) cancer. The published class-level cytotoxicity data for the quinazolinone acetamide scaffold [1] supports its deployment in HTS campaigns aimed at identifying novel antiproliferative agents. Its para-methoxy substitution distinguishes it from existing commercial quinazolinone analogs, enabling exploration of methoxy-dependent SAR within the series.

Kinase and Antifolate Dual-Mechanism Inhibitor Discovery

The dihydroquinazoline core is a validated kinase inhibitor scaffold, and lipophilic quinazoline antifolates have demonstrated potent antitumor activity [1]. This compound can serve as a starting point for medicinal chemistry optimization programs targeting dual kinase/antifolate mechanisms, or as a reference compound for computational pharmacophore modeling of dihydroquinazoline-based inhibitors.

HPA Axis Modulation and Neuroendocrine Research

Quinazolinone acetamide derivatives disclosed in patent US20080090802A1 are described as modulators of HPA axis activity, relevant to stress-related disorders, depression, and anxiety [1]. The target compound's structural alignment with this chemotype supports its use in neuroendocrine target screening and in vitro HPA axis functional assays.

Regioisomeric Selectivity Profiling in Academic Medicinal Chemistry

The availability of ortho-, meta-, and para-methoxy regioisomers of the N-phenylacetamide-substituted quinazolinone series enables systematic regioisomeric SAR studies. Academic groups investigating positional effects on target binding, cellular permeability, and metabolic stability can use this compound as the para-methoxy reference point in a matched regioisomer panel.

Quote Request

Request a Quote for N-(4-methoxyphenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.